molecular formula C13H14ClNO B1349955 3-(2-Methoxyphenyl)aniline CAS No. 96923-01-2

3-(2-Methoxyphenyl)aniline

Cat. No.: B1349955
CAS No.: 96923-01-2
M. Wt: 235.71 g/mol
InChI Key: FHFFNNZYOZAIBL-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)aniline is an organic compound with the molecular weight of 199.25 . It is a light yellow to brown solid and is used mainly in research and development of various compounds.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C13H13NO/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9H,14H2,1H3 . The compound consists of a biphenyl group with a methoxy (OCH3) substituent at the 2’ position and an amine (NH2) substituent at the 3 position .


Physical and Chemical Properties Analysis

This compound is a light yellow to brown solid . It has a molecular weight of 199.25 . The compound is stored at room temperature .

Scientific Research Applications

Improved Synthesis

3-(2-Methoxyphenyl)aniline, also referred to as 3-methoxydiphenylamine, has been the subject of research focusing on its improved synthesis. A novel process using aniline and m-bromoanisole as initial materials was investigated, leading to a simpler process, lower costs, and higher yields, enhancing its industrial viability (Yao Jian-wen, 2007).

Fluorescence Quenching Studies

The compound has been studied for its role in fluorescence quenching. Research involving boronic acid derivatives, like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, has shown that this compound, used as a quencher, leads to significant fluorescence quenching in these compounds (H. S. Geethanjali et al., 2015).

Electrochemical and Electrochromic Behaviors

In the field of materials science, the compound has been incorporated into ambipolar aromatic polyimides, demonstrating electrochromic behavior. This research indicates potential applications in the development of smart materials and electronics (Li-Ting Huang et al., 2011).

Molecular Structure Investigations

The molecular structure and properties of derivatives of this compound, like 4-Methoxy-N-(3-phenylallylidene) aniline, have been characterized using spectroscopic techniques. Such studies contribute to a deeper understanding of the molecule's characteristics and potential applications (Kürşat Efil & Yunus Bekdemir, 2014).

Novel Turn-On Schiff-base Fluorescent Sensor

The compound has been utilized in the synthesis of a novel Schiff-base fluorescent sensor for aluminum(III) ions, demonstrating potential applications in biological and environmental monitoring (Jianfei Tian et al., 2015).

Mechanism of Action

Target of Action

3-(2-Methoxyphenyl)aniline is a complex compound with potential biological activity. It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Properties

IUPAC Name

3-(2-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGKTIFPGDMGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96923-01-2
Record name 2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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